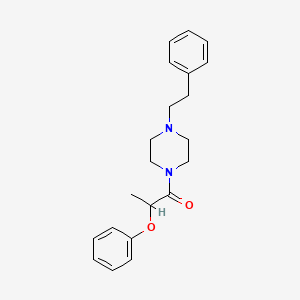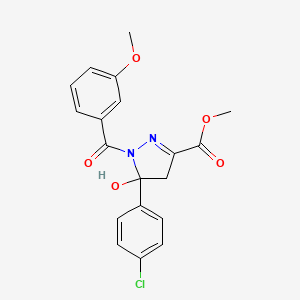![molecular formula C25H24N4O B4985972 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, it has been shown to exhibit potent antimicrobial and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, it has been suggested that the compound may also act as a metal ion chelator, thereby disrupting metal ion-dependent biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent antimicrobial and anticancer activities against a wide range of microorganisms and cancer cells. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is its versatility. The compound can be easily synthesized and modified to suit specific research needs. In addition, the compound exhibits potent antimicrobial and anticancer activities, making it a valuable tool for studying microbial and cancer biology. However, one of the major limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole. One area of research is the development of novel derivatives with improved solubility and bioactivity. Another area of research is the exploration of the compound's potential applications in the field of materials science, particularly in the synthesis of novel MOFs and COFs. Finally, further studies are needed to determine the compound's pharmacokinetics and pharmacodynamics in humans, which could lead to the development of new antimicrobial and anticancer drugs.
Métodos De Síntesis
The synthesis of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole can be achieved through several methods. One of the most commonly used methods involves the condensation of 4-methoxyphenyl-1,2-diamine with 2,3-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a suitable catalyst such as palladium on charcoal to obtain the desired compound.
Propiedades
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)butan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-16(24-26-20-7-3-4-8-21(20)27-24)19(15-17-11-13-18(30-2)14-12-17)25-28-22-9-5-6-10-23(22)29-25/h3-14,16,19H,15H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBFUSTFOYCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)C(CC3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)